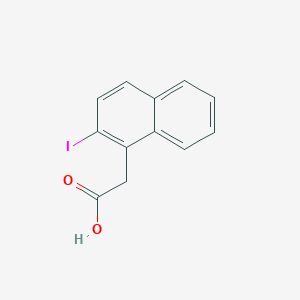
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona es un compuesto heterocíclico que contiene boro. Este compuesto es de interés debido a su estructura única, que incluye un átomo de boro integrado en un anillo de dioxazaborocano. La presencia de boro en los compuestos orgánicos a menudo imparte propiedades químicas únicas, lo que los hace valiosos en varios campos de investigación e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona normalmente implica la formación del anillo de dioxazaborocano a través de una serie de reacciones. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono en presencia de reactivos de boro . Esta reacción es conocida por sus condiciones suaves y su alta tolerancia a los grupos funcionales, lo que la hace adecuada para sintetizar compuestos complejos que contienen boro.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría escalar la reacción de acoplamiento de Suzuki-Miyaura. Este proceso requeriría una optimización cuidadosa de las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para garantizar un alto rendimiento y pureza del producto final. También se podría considerar el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
La 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El átomo de boro en el compuesto se puede oxidar para formar ácidos bórico o boratos.
Reducción: El compuesto se puede reducir para formar hidruros de boro.
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean normalmente.
Sustitución: Los reactivos electrófilos como los halógenos o los grupos nitro se pueden utilizar en condiciones ácidas o básicas.
Productos principales
Oxidación: Ácidos bórico o boratos.
Reducción: Hidruros de boro.
Sustitución: Derivados halogenados o nitrados del anillo de piridina.
Aplicaciones Científicas De Investigación
La 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona tiene varias aplicaciones en la investigación científica:
Biología: Posible uso en el desarrollo de fármacos que contienen boro debido a sus propiedades químicas únicas.
Medicina: Investigado por su potencial como agente de terapia de captura de neutrones por boro (BNCT) para el tratamiento del cáncer.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y cerámicas que contienen boro.
Mecanismo De Acción
El mecanismo de acción de la 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona implica su interacción con varios objetivos moleculares. El átomo de boro puede formar complejos estables con biomoléculas, lo que puede alterar su función. Por ejemplo, en BNCT, el compuesto se acumula en las células cancerosas y, tras la irradiación con neutrones, libera partículas de alta energía que destruyen selectivamente las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
Ácidos bórico: Compuestos que contienen un átomo de boro unido a dos grupos hidroxilo.
Boratos: Compuestos que contienen un átomo de boro unido a átomos de oxígeno.
Hidruros de boro: Compuestos que contienen átomos de boro e hidrógeno.
Unicidad
La 6-metil-2-(4-metilpiridin-3-il)-1,3,6,2-dioxazaborocano-4,8-diona es única debido a su estructura de anillo de dioxazaborocano, que imparte propiedades químicas distintas en comparación con otros compuestos que contienen boro. Esta singularidad la hace valiosa para aplicaciones específicas, como en BNCT y síntesis de materiales avanzados.
Propiedades
Fórmula molecular |
C11H13BN2O4 |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H13BN2O4/c1-8-3-4-13-5-9(8)12-17-10(15)6-14(2)7-11(16)18-12/h3-5H,6-7H2,1-2H3 |
Clave InChI |
GBBNAGRLIVKTEN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


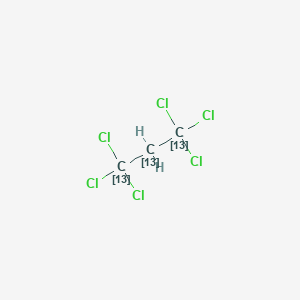
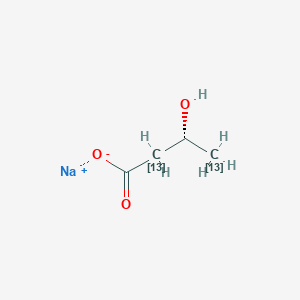

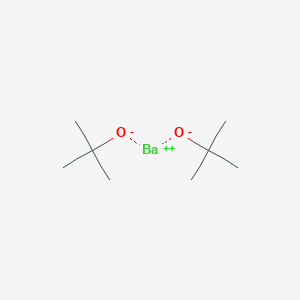
![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)
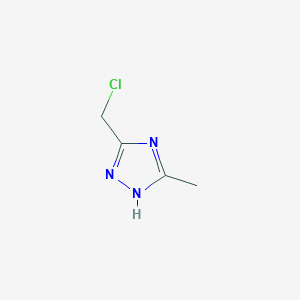
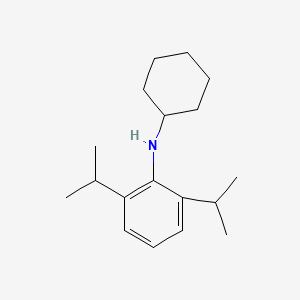
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
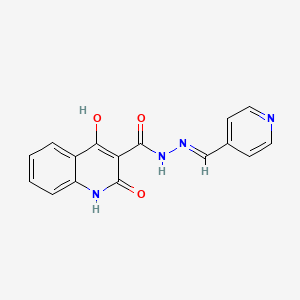

![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
